![molecular formula C11H9NO3 B096848 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 18471-99-3](/img/structure/B96848.png)
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 g/mol . The IUPAC name for this compound is 1-methyl-4-oxoquinoline-3-carboxylic acid .
Molecular Structure Analysis
The InChI string for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is InChI=1S/C11H9NO3/c1-12-6-8 (11 (14)15)10 (13)7-4-2-3-5-9 (7)12/h2-6H,1H3, (H,14,15) . The Canonical SMILES string is CN1C=C (C (=O)C2=CC=CC=C21)C (=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid include a molecular weight of 203.19 g/mol, XLogP3-AA of 2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 1 .Scientific Research Applications
Antibacterial Applications
The 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a key component in the synthesis of fluoroquinolones . Fluoroquinolones are a family of antibacterials that have proven to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction .
Antiviral Applications
This compound is also used as a novel HIV-1 integrase strand transfer inhibitor . This means it can prevent the virus from integrating its genetic material into the host’s DNA, which is a crucial step in the lifecycle of HIV.
Synthesis of Fluoroquinolones
The compound is used in the synthesis of fluoroquinolones . Fluoroquinolones are a group of broad-spectrum antibiotics that are highly effective against both Gram-negative and Gram-positive bacteria .
Synthesis of Ciprofloxacin Hydrochloride
It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin is used to treat a variety of bacterial infections.
Analgesic Applications
The 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro- and 1-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which are structurally similar to 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have shown to have analgesic properties . They have been found to exceed the specific activity of the nonnarcotic analgesics Diclofenac and Ketorolac .
Synthesis of 4-Quinolone-3-Carboxamides
The compound is used in the synthesis of 4-Quinolone-3-Carboxamides . These compounds have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential .
Mechanism of Action
Target of Action
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a novel HIV-1 integrase strand transfer inhibitor . HIV-1 integrase is an enzyme that enables the integration of viral DNA into the host cell’s genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading to new cells.
Mode of Action
The compound interacts with the HIV-1 integrase enzyme, inhibiting its function . .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the HIV-1 integrase enzyme, the compound disrupts the integration of viral DNA into the host cell’s genome, effectively halting the replication of the virus .
Result of Action
The inhibition of the HIV-1 integrase enzyme by 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid results in the prevention of viral DNA integration into the host cell’s genome . This halts the replication of the virus, preventing the infection from spreading to new cells.
properties
IUPAC Name |
1-methyl-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-8(11(14)15)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKMAPRABNYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352143 | |
Record name | 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
18471-99-3 | |
Record name | 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions the synthesis of 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4) as a product of hydrolysis. What is the significance of this finding?
A1: The hydrolysis of 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile (2) under acidic conditions leading to a mixture of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (3) and 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4) is significant for several reasons []:
Q2: The study utilized Density Functional Theory (DFT) calculations. How did this contribute to the understanding of 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4)?
A2: DFT calculations at the M06-2X/6-311+G(d,p) level of theory were employed to predict the 1H NMR chemical shifts of compound (4) []. The close agreement between the calculated and experimentally determined chemical shifts provided strong evidence for the accuracy of the optimized molecular geometries obtained through these calculations. This confirmation is essential for:
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